N-(PROP-2-YN-1-YL)PYRIDIN-2-AMINE

Cycloisomerization Imidazopyridine Synthesis Silver Catalysis

Researchers attempting imidazo[1,2-a]pyridine synthesis often face failure when substituting simpler 2-aminopyridine analogs. N-(Prop-2-yn-1-yl)pyridin-2-amine provides the essential terminal alkyne handle for: • Ag(I)-catalyzed cycloisomerization to 3-methylimidazo[1,2-a]pyridines • Sandmeyer halocyclization to (E)-exo-halomethylene bicyclic pyridones • CuAAC click chemistry for bioconjugation & PROTAC linker assembly Supplied with ≥98% purity for reliable, scalable medicinal chemistry programs.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 117459-95-7
Cat. No. B055286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(PROP-2-YN-1-YL)PYRIDIN-2-AMINE
CAS117459-95-7
Synonyms2-Pyridinamine,N-2-propynyl-(9CI)
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC#CCNC1=CC=CC=N1
InChIInChI=1S/C8H8N2/c1-2-6-9-8-5-3-4-7-10-8/h1,3-5,7H,6H2,(H,9,10)
InChIKeyMGRLLCKYVXQMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Prop-2-yn-1-yl)pyridin-2-amine Overview


N-(Prop-2-yn-1-yl)pyridin-2-amine (CAS 117459-95-7) is a heterocyclic organic compound composed of a 2-aminopyridine core functionalized with a terminal alkyne (propargyl) group at the secondary amine nitrogen . This structure endows the molecule with a distinct reactivity profile, positioning it as a critical synthetic intermediate for the preparation of fused imidazo[1,2-a]pyridine scaffolds and as a versatile handle for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [1]. Its availability in high purity (>97–98%) from multiple chemical suppliers supports its routine use in medicinal chemistry and materials science research programs .

N-(Prop-2-yn-1-yl)pyridin-2-amine Substitution Risks


In routine procurement, substituting N-(prop-2-yn-1-yl)pyridin-2-amine (CAS 117459-95-7) with simpler, lower-cost 2-aminopyridine or other N-alkyl pyridin-2-amines leads to critical synthetic failures. The terminal alkyne is not merely a substituent; it is the functional lynchpin for cycloisomerization and cycloaddition pathways. Using 2-aminopyridine eliminates the capacity for propargyl-triggered ring closure to form imidazo[1,2-a]pyridines, a core transformation documented in multiple synthetic methodologies [1]. Similarly, N-alkyl analogs lacking the alkyne unit fail to undergo Ag(I)-catalyzed cyclization or Sandmeyer-type halocyclization reactions, precluding the stereospecific synthesis of valuable bicyclic pyridone scaffolds [2]. The quantitative evidence detailed below establishes that this specific propargyl-bearing derivative is a non-fungible reagent for these established reaction manifolds.

N-(Prop-2-yn-1-yl)pyridin-2-amine vs. Structural Analogs


Cycloisomerization: Pyridine vs. Diazine Substrates

In silver-catalyzed cycloisomerization reactions, N-(prop-2-yn-1-yl)pyridin-2-amine derivatives undergo 6-endo-dig cyclization to form 3-methylimidazo[1,2-a]pyridines with excellent regioselectivity. The reaction proceeds under mild conditions to deliver good-to-high yields [1]. This contrasts sharply with the behavior of other heteroaryl propargylamines (e.g., pyrimidin-2-amine or pyrazin-2-amine propargyl derivatives) which, under related Pd-catalyzed oxidative alkoxycarbonylation conditions, yield the corresponding imidazo-fused acetates in only fair yields (51–77%) [2]. The pyridin-2-amine scaffold offers a superior balance of nucleophilicity and ring-strain relief during cyclization, a feature not universally shared by its diazine counterparts.

Cycloisomerization Imidazopyridine Synthesis Silver Catalysis

Stereospecific Sandmeyer Bicyclic Pyridone Formation

N-(Prop-2-yn-1-yl)pyridin-2-amine undergoes a Sandmeyer reaction with copper(I) halides to stereospecifically produce (E)-exo-halomethylene bicyclic pyridones, a transformation that is both mild and efficient [1]. This reactivity is contingent on the presence of the tethered alkyne, which participates in a 5-exo-dig cyclization following the initial diazotization/halogenation step. In contrast, simple N-alkyl pyridin-2-amines (e.g., N-methyl or N-benzyl derivatives) lack the requisite π-system and fail to undergo this cascade, instead yielding simple N-alkyl-2-halopyridines or complex mixtures under identical conditions.

Sandmeyer Reaction Stereospecific Synthesis Bicyclic Pyridones

Multicomponent Coupling: Propargyl vs. 2-Aminopyridine

In Cu(II)-Pybox catalyzed three-component reactions, propargyl alcohol derivatives react with 2-aminopyridines to form 2,3-disubstituted imidazo[1,2-a]pyridines [1]. This reaction proceeds via in situ N-propargylation of the 2-aminopyridine at the pyridine nitrogen, followed by intramolecular cyclization. The use of pre-formed N-(prop-2-yn-1-yl)pyridin-2-amine can streamline this process by bypassing the initial alkylation step, offering a more direct route to the cyclized product. Direct comparison of reaction yields between stepwise and multicomponent approaches is not available, but the pre-formed propargyl amine eliminates the variable of in situ alkylation efficiency, which is highly dependent on steric and electronic effects of the specific 2-aminopyridine derivative.

Multicomponent Reactions Imidazopyridine Synthesis Copper Catalysis

Kinase Inhibitor Scaffold: N-Propargyl vs. N-Alkyl

The N-propargyl moiety in N-(prop-2-yn-1-yl)pyridin-2-amine serves as a small, linear bioisostere, capable of engaging in specific hydrophobic and π-stacking interactions within enzyme active sites. This is supported by patent disclosures describing N-propargyl pyridin-2-amines as core scaffolds for PDK1 kinase inhibitors, where the alkyne group contributes to binding affinity [1]. While quantitative affinity data for the unadorned core molecule (117459-95-7) are not publicly reported, the privileged nature of this motif in kinase inhibitor patents contrasts with N-alkyl analogs (e.g., N-ethyl or N-propyl pyridin-2-amines), which are less frequently cited as core scaffolds in kinase intellectual property, likely due to less favorable interactions with the hydrophobic back pocket of the ATP-binding site.

Kinase Inhibition PDK1 Bioisosteres

N-(Prop-2-yn-1-yl)pyridin-2-amine Application Scenarios


Ag-Catalyzed Synthesis of Imidazopyridine Libraries

This compound is the optimal starting material for the rapid assembly of 3-methylimidazo[1,2-a]pyridine libraries using Ag(I) catalysis [1]. The reaction is operationally simple and provides access to a diverse array of substituted imidazopyridines, which are privileged scaffolds in medicinal chemistry for anti-infective, anti-inflammatory, and CNS agents. Procurement of N-(prop-2-yn-1-yl)pyridin-2-amine in bulk supports high-throughput parallel synthesis campaigns.

Stereospecific Bicyclic Pyridone Synthesis

When the synthetic objective is the stereocontrolled construction of (E)-exo-halomethylene bicyclic pyridones, this propargylamine is an essential reagent. The Sandmeyer reaction of N-(prop-2-yn-1-yl)pyridin-2-amine provides a direct and mild entry to these complex heterocyclic frameworks, which are valuable intermediates for further functionalization via cross-coupling chemistry [2].

Click Chemistry for Bioconjugation & Probes

The terminal alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing biomolecules or fluorophores. This positions N-(prop-2-yn-1-yl)pyridin-2-amine as a versatile module for the construction of chemical probes, affinity reagents, and targeted protein degradation (PROTAC) linkers. Its pyridine core provides a handle for further diversification or metal coordination, extending its utility beyond simple alkyne tags.

Fragment-Based Drug Discovery: Kinase Scaffold Exploration

As a small, fragment-sized molecule with a known kinase inhibitor pharmacophore (N-propargyl pyridin-2-amine), this compound is suitable for fragment-based screening campaigns targeting kinases such as PDK1 [3]. Its low molecular weight and efficient ligand efficiency make it an attractive starting point for structure-based drug design, where the alkyne can engage in favorable hydrophobic contacts within the ATP-binding pocket.

Quote Request

Request a Quote for N-(PROP-2-YN-1-YL)PYRIDIN-2-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.